molecular formula C17H17N7OS B2795942 (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1798414-39-7

(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

カタログ番号: B2795942
CAS番号: 1798414-39-7
分子量: 367.43
InChIキー: MLDUOMPKKWXZBI-ZZXKWVIFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a novel chemical reagent designed for pharmaceutical and biological research. This compound features a 1,2,4-triazole moiety, a heterocycle renowned for its wide spectrum of biological activities. Derivatives of 1,2,4-triazole have been extensively studied and shown to exhibit potent anticancer , antimicrobial (antibacterial and antifungal) , antiviral , and anticonvulsant effects . The molecular structure incorporates this pharmacophore into a complex scaffold that includes pyridazine and piperazine rings, a design strategy often used to enhance binding affinity and selectivity toward biological targets. Furthermore, the presence of the (E)-3-(thiophen-2-yl)prop-2-en-1-one (chalcone) group can contribute to additional biological interactions, making this compound a versatile intermediate or active compound for screening in drug discovery programs. Its primary research applications include serving as a key building block in medicinal chemistry, a candidate for high-throughput screening against various disease targets, and a tool compound for investigating structure-activity relationships (SAR) in the development of new therapeutic agents. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use and must not be administered to humans or animals.

特性

IUPAC Name

(E)-3-thiophen-2-yl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7OS/c25-17(6-3-14-2-1-11-26-14)23-9-7-22(8-10-23)15-4-5-16(21-20-15)24-13-18-12-19-24/h1-6,11-13H,7-10H2/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDUOMPKKWXZBI-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule featuring several pharmacologically relevant moieties. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Overview

This compound incorporates:

  • Triazole ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Pyridazine and Piperazine rings : Contribute to the compound's interaction with biological targets.
  • Thiophene moiety : Enhances the lipophilicity and bioactivity.

Antimicrobial Activity

Research indicates that compounds containing a 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For example, related triazole compounds have shown efficacy against various bacterial strains and fungi. A study demonstrated that triazole derivatives could inhibit the growth of resistant strains, suggesting a potential role in treating infections caused by multi-drug resistant organisms .

Cytotoxicity and Anticancer Properties

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notably:

  • IC50 Values : In vitro studies revealed that derivatives similar to this compound exhibited IC50 values as low as 0.99 μM against the BT-474 breast cancer cell line, indicating potent cytotoxicity .
    Cell LineIC50 (μM)
    BT-4740.99
    HeLaVaries
    MCF-7Varies
    HCT-116Varies

The proposed mechanisms through which this compound exerts its effects include:

  • Tubulin Binding : Similar compounds have been found to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
    • Cell Cycle Arrest : Flow cytometry analysis suggested that these compounds induce cell cycle arrest at sub-G1 and G2/M phases, further confirming their potential as anticancer agents .

Case Studies

Several studies have documented the biological activity of triazole-containing compounds:

  • Case Study on Anticancer Activity :
    A study focused on a triazole derivative similar to our compound showed that it induced apoptosis in BT-474 cells through mitochondrial pathways. The use of acridine orange/ethidium bromide staining confirmed the induction of apoptosis .
  • Antimicrobial Evaluation :
    Another study evaluated the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics .

科学的研究の応用

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of triazole and pyridazine rings through various chemical reactions. The general synthetic route includes:

  • Formation of the Triazole Ring : This can be achieved through the reaction of appropriate azides and terminal alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Pyridazine and Piperazine Linkage : The piperazine moiety can be introduced through nucleophilic substitution reactions on halogenated pyridazines.

The resulting structure features multiple pharmacophores that enhance its biological activity.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridazine structures exhibit significant antimicrobial properties. For instance, derivatives of 1H-triazoles have shown activity against various bacterial strains and fungi, making them candidates for antibiotic development .

Anticancer Properties

Several studies have highlighted the anticancer potential of triazole derivatives. For example, compounds similar to (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one have been evaluated for their cytotoxicity against different cancer cell lines. A notable study reported that triazole-based compounds exhibited IC50 values in the nanomolar range against breast cancer cells .

Antiviral Activity

The antiviral efficacy of triazole-containing compounds has also been investigated. Some studies suggest that these compounds can inhibit viral replication, including activity against SARS-CoV-2, which is particularly relevant in the context of ongoing global health challenges .

Triazole Derivatives in Cancer Research

A significant case study involved the synthesis of a series of triazole derivatives that were screened for their anticancer activity against various cell lines. One compound demonstrated an IC50 value of 0.99 μM against the BT-474 cell line, indicating strong cytotoxic effects .

Compound IDCell LineIC50 (μM)Mechanism of Action
10ecBT-4740.99Tubulin polymerization inhibition
10fHeLa1.25Apoptosis induction
10gMCF-70.75Cell cycle arrest

Antimicrobial Screening

In another study focusing on antimicrobial properties, a series of triazole derivatives were tested against Mycobacterium tuberculosis. Several compounds showed promising activity with IC50 values ranging from 1.35 to 2.18 μM .

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications in Key Analogs

The following compounds share structural similarities but differ in critical regions:

Compound Name Core Heterocycle Terminal Substituent Key Functional Groups
Target Compound Pyridazine Thiophen-2-yl 1,2,4-Triazole, α,β-unsaturated ketone
(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one Pyrimidine 2-Chlorophenyl 1,2,4-Triazole, α,β-unsaturated ketone
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione 2-Chlorophenyl Thiocarbonohydrazide, hydrogen-bonding motifs
Key Observations :

The triazole-thione in introduces sulfur, enhancing hydrogen-bonding capacity (N–H···S interactions) and metal coordination.

Terminal Substituents :

  • Thiophen-2-yl (target) vs. 2-chlorophenyl (analogs):
  • Thiophene’s π-excessive nature improves charge-transfer interactions, whereas chlorophenyl’s electron-withdrawing Cl enhances lipophilicity and membrane permeability.

The thiocarbonohydrazide in enables extended hydrogen-bond networks, influencing crystal packing and solubility .

Research Findings :
  • Pyrimidine Analog : Substitution with chlorophenyl may enhance kinase inhibitory activity due to improved hydrophobic interactions.
  • Triazole-Thione : Demonstrated antibacterial effects via hydrogen-bond-mediated disruption of bacterial membranes .

Q & A

Q. What are the key steps in synthesizing (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one?

  • Methodological Answer : The synthesis typically involves:
  • Condensation reactions : Reacting a pyridazine-triazole precursor with a piperazine derivative under reflux conditions (e.g., using toluene as a solvent and a base catalyst).
  • Enone formation : Introducing the thiophen-2-yl group via a Claisen-Schmidt condensation with appropriate ketone/aldehyde precursors .
  • Purification : Chromatography or recrystallization to isolate the final product.
    Structural confirmation is achieved via ¹H/¹³C NMR (to verify stereochemistry and substituent positions) and mass spectrometry (to confirm molecular weight) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use multi-spectroscopic techniques :
  • NMR spectroscopy : Assign peaks to confirm the presence of the triazole (δ ~8.5 ppm), pyridazine (δ ~7.5–8.0 ppm), and thiophene (δ ~6.5–7.5 ppm) moieties.
  • High-resolution mass spectrometry (HRMS) : Match the observed molecular ion ([M+H]⁺) with the theoretical value (e.g., ~350.382 g/mol for C₁₈H₁₈N₆O₂S) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodological Answer :
  • Analog synthesis : Replace the thiophene or triazole groups with bioisosteres (e.g., furan, imidazole) and compare activity .
  • Biological assays : Test analogs against target enzymes (e.g., kinases, cytochrome P450) or pathogens (e.g., microbial strains) to correlate substituent changes with potency.
  • Statistical analysis : Use multivariate regression to identify critical substituents (e.g., electron-withdrawing groups on the triazole enhance binding affinity) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and solvent systems like DMSO/PBS).
  • Orthogonal validation : Combine enzyme inhibition assays with cellular viability tests (e.g., MTT assays) to distinguish direct activity from cytotoxicity .
  • Purity verification : Use HPLC (>95% purity threshold) to rule out impurities as confounding factors .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Simulate binding to target proteins (e.g., HIV-1 protease) using software like AutoDock Vina, focusing on hydrogen bonds between the triazole and catalytic residues.
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., in GROMACS) to validate docking predictions.
  • Pharmacophore mapping : Identify critical interaction sites (e.g., the enone group’s electrophilicity for covalent binding) .

Data Analysis & Optimization

Q. What methods optimize reaction yields for large-scale synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (toluene vs. DMF), and catalyst loadings (0.1–1.0 eq) to identify optimal conditions .
  • Kinetic monitoring : Use in-situ FTIR to track reaction progress and minimize side-product formation.
  • Green chemistry : Substitute hazardous solvents with ionic liquids or ethanol-water mixtures .

Q. How are solubility and stability profiles determined for in vivo studies?

  • Methodological Answer :
  • Solubility : Use the shake-flask method in PBS (pH 7.4) and DMSO, followed by UV-Vis quantification (λ_max ~300 nm for thiophene).
  • Stability : Incubate the compound in simulated gastric fluid (SGF) and liver microsomes, analyzing degradation via LC-MS .

Contradiction Management

Q. How to address discrepancies in spectroscopic data across studies?

  • Methodological Answer :
  • Cross-lab calibration : Validate NMR chemical shifts using a common reference (e.g., TMS) and standardized concentration.
  • X-ray crystallography : Resolve absolute configuration uncertainties (e.g., E/Z isomerism of the enone group) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。